molecular formula C8H18Cl2N2O2 B1461650 Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride CAS No. 1170891-84-5

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

Cat. No.: B1461650
CAS No.: 1170891-84-5
M. Wt: 245.14 g/mol
InChI Key: FBKZRHCBLTVLTM-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS: 1170891-84-5) is a small organic compound with the molecular formula C₈H₁₈Cl₂N₂O₂ and a molar mass of 245.15 g/mol . Its structure comprises a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) linked to a methyl acetate group via a methylene bridge. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Key identifiers include:

  • SMILES: COC(=O)CN1CCCNCC1
  • InChIKey: ALRNDADTPZFPJX-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts, determined via computational modeling, range from 134.6 to 142.8 Ų, with the [M+H]+ ion at 135.6 Ų .

Properties

IUPAC Name

methyl 2-(1,4-diazepan-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)7-10-5-2-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKZRHCBLTVLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170891-84-5
Record name methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
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Biological Activity

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an ester functional group, which contributes to its reactivity and biological properties. The presence of the 1,4-diazepane moiety suggests potential interactions with various biological targets, including receptors and enzymes.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound can act as either an inhibitor or activator depending on the target enzyme. It may bind to active sites or allosteric sites, altering enzyme activity.
  • Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Inhibition of PARP Activity : Compounds similar to Methyl 2-(1,4-diazepan-1-yl)acetate have demonstrated the ability to inhibit PARP (Poly ADP-ribose polymerase) activity in cancer cell lines. This inhibition leads to increased apoptosis in cells resistant to conventional therapies .

Antioxidant Properties

The compound has shown potential antioxidant activity, which is crucial in mitigating oxidative stress in cells. Antioxidants can scavenge free radicals and reduce cellular damage, contributing to overall cellular health .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented in the table below:

Compound NameBiological ActivityMechanism of Action
Methyl 2-(1,4-diazepan-1-yl)acetateAnticancer, AntioxidantInhibits PARP activity
(4-Methyl-1,4-diazepan-1-yl)acetic acidModerate anticancer activitySimilar mechanism as above
Other diazepane derivativesVariable biological activitiesDiverse mechanisms depending on structure

Case Studies

Several case studies have explored the effects of this compound:

  • In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation when treated with this compound compared to controls .
  • Mechanistic Studies : Further investigations revealed that treatment with this compound resulted in increased levels of cleaved PARP and phosphorylated H2AX in cancer cells, indicating activation of apoptotic pathways .

Scientific Research Applications

Analgesic Properties

Research indicates that Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride may possess analgesic properties similar to those of other opioid compounds. Its potential use as an adjunct in pain management has been explored, particularly in combination with other analgesics to enhance efficacy while minimizing side effects .

Neurological Research

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin receptors. Studies have investigated its role in modulating these systems, which could lead to applications in treating anxiety disorders or depression .

Synthesis of Related Compounds

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its ability to undergo further chemical modifications makes it a valuable intermediate in drug development .

Case Study 1: Pain Management

A study published in a veterinary context investigated the use of this compound in conjunction with bupivacaine for epidural analgesia. The results indicated that the combination provided prolonged analgesic effects compared to bupivacaine alone, suggesting its potential for enhancing pain management protocols .

Case Study 2: Behavioral Pharmacology

In behavioral pharmacology studies, this compound has been evaluated for its effects on anxiety-like behaviors in animal models. The findings suggest that it may exhibit anxiolytic properties, warranting further investigation into its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂
  • Key Features: A cyclopentane ring substituted with a methylamino group and a methyl ester. Unlike the target compound, it lacks the diazepane ring but shares the ester functionality.
  • Synthetic Use : Used as an intermediate in organic synthesis, as demonstrated in a European patent for pharmaceutical derivatives .

2-((1,4-Diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride

  • Molecular Formula : C₁₂H₂₀Cl₂N₂O₃
  • Key Features: Combines a diazepane ring with a pyranone moiety, introducing aromaticity and additional hydrogen-bonding sites.
  • Applications: Potential use in medicinal chemistry due to its ketone group, which may interact with biological targets .

2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole

  • Molecular Formula : C₁₂H₁₃FN₄S
  • Key Features: A benzothiazole core fused with a diazepane ring.
  • Relevance : Similar diazepane-containing heterocycles are explored as kinase inhibitors or antimicrobial agents .

Physicochemical and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Predicted CCS (Ų) [M+H]+
Methyl 2-(1,4-diazepan-1-yl)acetate diHCl C₈H₁₈Cl₂N₂O₂ 245.15 Ester, diazepane, hydrochloride 135.6
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 Ester, cyclopentane, methylamine N/A
2-((1,4-Diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one diHCl C₁₂H₂₀Cl₂N₂O₃ 311.20 Pyranone, diazepane, methoxy N/A

Key Observations :

Diazepane vs.

Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility relative to neutral analogues like benzo[d]thiazole derivatives .

Electrophilic Reactivity: Compounds with pyranone or benzothiazole moieties exhibit enhanced electrophilic character due to aromatic systems, unlike the aliphatic ester group in the target compound .

Preparation Methods

Reaction Overview

  • Reactants: 1,4-diazepane and methyl chloroacetate
  • Reaction Type: Nucleophilic substitution (SN2)
  • Conditions: Basic medium (commonly using bases such as sodium carbonate or triethylamine)
  • Mechanism: The lone pair on the nitrogen atom of the diazepane ring attacks the electrophilic carbon of the methyl chloroacetate, displacing the chloride ion and forming the ester linkage.
  • Byproduct: Hydrochloric acid (HCl)

Typical Procedure

Step Description Conditions
1 Dissolve 1,4-diazepane in an appropriate solvent (e.g., acetonitrile or dichloromethane) Ambient temperature
2 Add methyl chloroacetate slowly to the stirred solution Controlled addition to manage exotherm
3 Add base to neutralize HCl formed and drive the reaction Sodium carbonate or triethylamine
4 Stir the reaction mixture for several hours (typically 4-24 h) Room temperature or slight heating (30-50°C)
5 Work-up by aqueous extraction, washing, and purification Column chromatography or recrystallization

Industrial Scale Adaptations

  • Use of continuous flow reactors to improve mixing and control reaction parameters such as temperature and residence time.
  • Optimization of stoichiometry to maximize yield and minimize side products.
  • Use of catalysts or phase-transfer agents to enhance reaction rate.
  • Controlled temperature and pressure conditions to maintain product purity.

Formation of Methyl 2-(1,4-diazepan-1-yl)acetate Dihydrochloride

The dihydrochloride salt is typically prepared by treating the free base methyl 2-(1,4-diazepan-1-yl)acetate with hydrochloric acid.

Salt Formation Procedure

Step Description Conditions
1 Dissolve methyl 2-(1,4-diazepan-1-yl)acetate in a suitable solvent (e.g., ethanol or methanol) Ambient temperature
2 Slowly add an equimolar or slight excess amount of hydrochloric acid solution Usually aqueous HCl (1-2 M)
3 Stir the mixture to allow complete salt formation Room temperature, 1-2 hours
4 Isolate the dihydrochloride salt by filtration or crystallization Dry under vacuum

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Acetonitrile, dichloromethane, ethanol, methanol Choice depends on scale and purity requirements
Base Sodium carbonate, triethylamine Neutralizes HCl, facilitates nucleophilic substitution
Temperature 20–50 °C Mild heating can increase reaction rate
Reaction Time 4–24 hours Longer times improve conversion
Molar Ratios Diazepane : methyl chloroacetate = 1 : 1.1–1.5 Slight excess of alkylating agent to drive completion
Purification Extraction, chromatography, recrystallization Ensures high purity for research and industrial use

Chemical Reaction Analysis

  • The nucleophilic substitution is the key step, with the nitrogen atom of diazepane acting as the nucleophile.
  • The reaction proceeds via an SN2 mechanism, favored by the primary alkyl halide (methyl chloroacetate).
  • The byproduct HCl is neutralized by the base to prevent protonation of the nucleophile and side reactions.
  • The ester functional group in the product allows further chemical modifications such as hydrolysis, reduction, or substitution.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Outcome
Nucleophilic substitution Diazepane + methyl chloroacetate Base (Na2CO3/TEA), solvent, mild heat Methyl 2-(1,4-diazepan-1-yl)acetate
Salt formation Free base + HCl Aqueous HCl, ethanol/methanol This compound
Purification Extraction, crystallization Solvent systems, chromatography High purity product

Research Findings and Notes

  • The reaction is well-established and reproducible with high yields reported in literature and industrial practice.
  • Continuous flow synthesis enhances scalability and safety by controlling exothermicity and reaction time.
  • The dihydrochloride salt form improves the compound’s stability and solubility, which is advantageous for pharmaceutical applications.
  • Variations in base and solvent can affect reaction kinetics and product purity; optimization is necessary for specific applications.
  • The ester group in the molecule allows for further derivatization, expanding its utility in medicinal chemistry research.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride to ensure high yield and purity?

Answer:
Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) and purification techniques. For dihydrochloride salts, acidification with HCl during the final step is critical to precipitate the compound. Chromatographic methods (e.g., reverse-phase HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Impurity profiling using reference standards, as outlined in pharmaceutical analysis guidelines (e.g., identifying byproducts like unreacted intermediates), ensures compliance with quality thresholds . Safety protocols for handling corrosive agents (e.g., HCl gas) should align with hazardous chemical guidelines .

Basic: What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm the molecular structure, particularly the diazepane ring and ester group connectivity.
  • High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting impurities (e.g., residual solvents or degradation products) using pharmacopeial methods .
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): Optional for crystallinity assessment. Stability-indicating assays (e.g., forced degradation under heat/light) should be incorporated to validate method robustness .

Basic: How should stability studies be designed to assess the compound under various storage conditions?

Answer:
Stability protocols should follow ICH guidelines:

  • Accelerated Testing: Expose the compound to elevated temperatures (40°C) and 75% relative humidity for 6 months.
  • Long-Term Testing: Store at 25°C/60% humidity for 12–24 months.
  • Photostability: Use controlled UV/visible light exposure per ICH Q1B. Analytical endpoints include HPLC purity, water content (Karl Fischer titration), and pH monitoring. Degradation products (e.g., hydrolysis of the ester group) must be identified and quantified .

Advanced: How can in vitro models be utilized to evaluate the biological activity of this compound in modulating specific cellular pathways?

Answer:

  • Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding partners (e.g., enzymes or receptors).
  • Cellular Assays: For metabolic studies, employ cardiomyocyte models (e.g., H9c2 cells) to assess ATP production or oxygen consumption rates, leveraging insights from cardiac energy metabolism research .
  • Pathway Analysis: Transcriptomic or proteomic profiling (e.g., RNA-seq, western blot) can identify downstream effects, such as modulation of mitochondrial function or oxidative stress pathways .

Advanced: What strategies resolve contradictions in data regarding the compound’s pharmacokinetic properties across different experimental models?

Answer:

  • Cross-Species Validation: Compare absorption/distribution in rodent vs. human hepatocyte models to account for metabolic enzyme differences.
  • Dose-Response Studies: Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in bioavailability or half-life.
  • Analytical Harmonization: Standardize bioanalytical methods (e.g., LC-MS/MS for plasma concentration measurements) to minimize inter-lab variability . Contradictions in solubility or permeability data may arise from pH-dependent ionization; assess these under physiologically relevant conditions .

Advanced: What methodologies are employed to investigate the compound’s potential as a precursor in synthesizing complex bioactive molecules?

Answer:

  • Derivatization Strategies: Functionalize the diazepane nitrogen or ester group via alkylation, acylation, or coupling reactions (e.g., Suzuki-Miyaura for aryl incorporation).
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents and evaluate biological activity (e.g., neuroprotective effects in neuronal cell lines) .
  • Computational Modeling: Use density functional theory (DFT) to predict reactivity or docking studies to explore interactions with therapeutic targets (e.g., GABA receptors) .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining batch-to-batch consistency?

Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR or Raman spectroscopy) to control critical parameters like pH and temperature.
  • Design of Experiments (DoE): Use factorial designs to optimize reaction variables (e.g., catalyst loading, agitation rate).
  • Quality-by-Design (QbD): Define a design space for purity and yield, adhering to regulatory guidelines for pharmaceutical intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
Reactant of Route 2
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Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride

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